Molecular Weight Advantage: N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide Falls Within the Optimal 250–350 Da Lead-Like Window, Unlike Lighter or Heavier Analogs
N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide (MW 294.33 Da) occupies the 250–350 Da lead-like sweet spot predictive of favorable oral absorption, whereas the simpler N1-(4-fluorobenzyl)oxalamide (MW 196.18 Da) is significantly below the lower threshold and the fluorobenzyl-methoxyphenyl-cyclopentyl analog exceeds 350 Da, moving into lead-like penalty territory [1]. This quantitative difference is derived from PubChem-computed molecular weight values and structural formula data from ChemSrc.
| Evidence Dimension | Molecular weight (lead-likeness window) |
|---|---|
| Target Compound Data | 294.33 g/mol |
| Comparator Or Baseline | N1-(4-fluorobenzyl)oxalamide: 196.18 g/mol; N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide: >350 g/mol (estimated from formula C22H25FN2O3, ~384 g/mol) |
| Quantified Difference | Target is +98.15 Da above the simplest analog and ~90 Da below the methoxyphenyl-substituted analog, placing it centrally within the lead-like range. |
| Conditions | Computed molecular weight from PubChem and ChemSrc structural records; lead-likeness thresholds per Congreve et al. (250–350 Da). |
Why This Matters
Procurement of a compound within the lead-like MW range increases the probability of successful downstream optimization of oral bioavailability, avoiding the permeability and solubility penalties associated with either excessively small or large analogs.
- [1] PubChem CID 108496392, N1-(4-Fluorobenzyl)oxalamide: Molecular Weight 196.18 g/mol. ChemSrc records for target compound and methoxyphenyl analog. View Source
